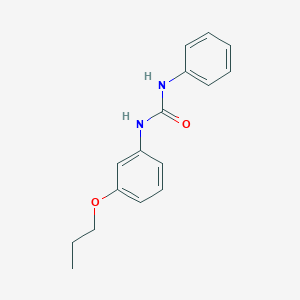![molecular formula C18H19ClN2O2 B267124 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267124.png)
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation is essential for the activation of the cullin-RING E3 ubiquitin ligase (CRL) complex, which is involved in the ubiquitination and degradation of proteins. Inhibition of NAE by 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide leads to the accumulation of NEDD8-conjugated proteins, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a potent and selective inhibitor of NAE, making it a valuable tool for studying the ubiquitin-proteasome pathway. It has been extensively studied in preclinical models of cancer and has shown promising results in combination therapy. However, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has also been shown to have off-target effects, which can complicate data interpretation. In addition, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has poor solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
For 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers for patient selection, and the optimization of combination therapy regimens. In addition, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases, which warrant further investigation.
Méthodes De Synthèse
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzoic acid, followed by the reaction of the resulting intermediate with 3-methylbutanoyl chloride. The final product is obtained through the reaction of the intermediate with 4-chloroaniline. The synthesis method for 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is well-documented and has been optimized for large-scale production.
Applications De Recherche Scientifique
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of NEDD8-conjugated proteins, which can induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propriétés
Nom du produit |
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide |
|---|---|
Formule moléculaire |
C18H19ClN2O2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-chloro-N-[4-(3-methylbutanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
OBMBWKKCRFOEPZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)

![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)




![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)